METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C20H24N2O5S. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The diethylamino carbonyl and methoxybenzoyl groups are introduced through nucleophilic substitution reactions, often using reagents like diethylamine and 4-methoxybenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the diethylamino carbonyl group may interact with active sites of enzymes, inhibiting their function, while the methoxybenzoyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate: Similar structure but with an isothiocyanato group instead of the methoxybenzoyl group.
Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate: Contains an ethyl ester and a phenyl group, differing in ester and aromatic substitutions.
Uniqueness
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both diethylamino carbonyl and methoxybenzoyl groups distinguishes it from other thiophene derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-6-22(7-2)19(24)16-12(3)15(20(25)27-5)18(28-16)21-17(23)13-8-10-14(26-4)11-9-13/h8-11H,6-7H2,1-5H3,(H,21,23) |
InChI Key |
CVTCJQMSLNAEPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC)C |
Origin of Product |
United States |
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